2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one 2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 51659-93-9
VCID: VC17567412
InChI: InChI=1S/C14H23N3O3/c1-3-5-6-17-14(18)13(20-4-2)12(11-15-17)16-7-9-19-10-8-16/h11H,3-10H2,1-2H3
SMILES:
Molecular Formula: C14H23N3O3
Molecular Weight: 281.35 g/mol

2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one

CAS No.: 51659-93-9

Cat. No.: VC17567412

Molecular Formula: C14H23N3O3

Molecular Weight: 281.35 g/mol

* For research use only. Not for human or veterinary use.

2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one - 51659-93-9

Specification

CAS No. 51659-93-9
Molecular Formula C14H23N3O3
Molecular Weight 281.35 g/mol
IUPAC Name 2-butyl-4-ethoxy-5-morpholin-4-ylpyridazin-3-one
Standard InChI InChI=1S/C14H23N3O3/c1-3-5-6-17-14(18)13(20-4-2)12(11-15-17)16-7-9-19-10-8-16/h11H,3-10H2,1-2H3
Standard InChI Key VAMUDFXJOVKFAQ-UHFFFAOYSA-N
Canonical SMILES CCCCN1C(=O)C(=C(C=N1)N2CCOCC2)OCC

Introduction

Chemical Identity and Structural Features

2-Butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The substituents at positions 2, 4, and 5 define its unique properties:

  • Position 2: A butyl group (C4H9C_4H_9) introduces hydrophobicity, influencing membrane permeability and metabolic stability .

  • Position 4: An ethoxy group (OCH2CH3OCH_2CH_3) enhances electron density on the ring, modulating reactivity in nucleophilic substitution reactions .

  • Position 5: A morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) contributes to hydrogen-bonding capacity and solubility .

The planar pyridazinone core facilitates π\pi-stacking interactions, while the substituents collectively impact steric and electronic profiles, critical for target binding in biological systems .

Synthetic Methodologies

While no explicit synthesis of 2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one is documented, analogous pyridazinones are synthesized via sequential nucleophilic substitutions. Key steps likely include:

Core Scaffold Formation

Pyridazinone rings are typically constructed through cyclization of 1,4-dicarbonyl compounds with hydrazines . For fluorinated derivatives, 4,5,6-trifluoropyridazin-3(2H)-one serves as a common intermediate .

Sequential Functionalization

  • Position 5 Substitution: Morpholino groups are introduced via nucleophilic aromatic substitution (SNAr) under basic conditions. For example, morpholine reacts with a fluorinated pyridazinone precursor at elevated temperatures (120°C) .

  • Position 4 Substitution: Ethoxy groups are installed using ethanol in the presence of a base (e.g., Cs2_2CO3_3), displacing a leaving group such as fluorine .

  • Position 2 Substitution: Butylation is achieved through alkylation reactions. A common strategy involves treating the pyridazinone with butyl iodide (C4H9IC_4H_9I) and a base (e.g., NaH) in dimethylformamide (DMF) .

Example Protocol (adapted from ):

  • Intermediate 1: 4,5,6-Trifluoropyridazin-3(2H)-one (1.0 equiv) reacts with morpholine (1.2 equiv) in DMF at 120°C for 5 h to yield 5-morpholino-4,6-difluoropyridazin-3(2H)-one.

  • Intermediate 2: Treatment of Intermediate 1 with sodium ethoxide (NaOCH2CH3NaOCH_2CH_3) in ethanol at 80°C for 3 h replaces the 4-fluorine with an ethoxy group.

  • Final Compound: Alkylation of the pyridazinone nitrogen at position 2 using butyl iodide and NaH in DMF at 0°C to RT completes the synthesis.

Physicochemical and Pharmacological Properties

Physicochemical Data

  • Molecular Formula: C15H24N3O3C_{15}H_{24}N_3O_3

  • Molecular Weight: 294.37 g/mol

  • Solubility: Moderate aqueous solubility (logP ~2.5) due to the morpholino group’s polarity .

  • Permeability: Reduced compared to non-polar analogues (Caco-2 Papp_{app} ~5 × 106^{-6} cm/s), attributed to the ethoxy and morpholino substituents .

Biological Activity

While direct data on 2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one is unavailable, structurally similar compounds exhibit:

  • Kinase Inhibition: Pyridazinones with morpholino groups show nanomolar potency against BRAF and other kinases . For example, analogue 15 (LXH254) inhibits BRAF with an IC50_{50} of 0.16 μM .

  • CYP450 Interactions: Morpholino-containing pyridazinones may inhibit cytochrome P450 enzymes (e.g., CYP3A4), posing drug–drug interaction risks .

Applications in Drug Discovery

Pyridazinones are privileged scaffolds in medicinal chemistry due to their:

  • Versatile Binding Modes: The planar ring system engages in hydrogen bonding and π\pi-π\pi interactions with target proteins .

  • ADME Optimization: Substituents like morpholino improve solubility without compromising potency .

Case Study: Compound 15 (LXH254), a 5-morpholino pyridazinone, advanced to clinical trials as a RAF inhibitor, underscoring the therapeutic potential of this structural class .

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